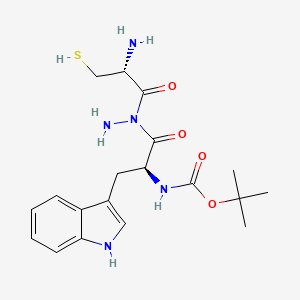![molecular formula C18H16N2O4 B12906993 1-[(3,4-Dimethoxy-2-nitrophenyl)methyl]isoquinoline CAS No. 33130-18-6](/img/structure/B12906993.png)
1-[(3,4-Dimethoxy-2-nitrophenyl)methyl]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,4-Dimethoxy-2-nitrophenyl)methyl]isoquinoline is a complex organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a 3,4-dimethoxy-2-nitrophenyl group attached to the isoquinoline core. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Dimethoxy-2-nitrophenyl)methyl]isoquinoline typically involves multi-step organic reactions. One common method involves the initial preparation of (3,4-dimethoxy-2-nitrophenyl)methanol, which is then subjected to further reactions to introduce the isoquinoline moiety. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(3,4-Dimethoxy-2-nitrophenyl)methyl]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(3,4-Dimethoxy-2-nitrophenyl)methyl]isoquinoline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-[(3,4-Dimethoxy-2-nitrophenyl)methyl]isoquinoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Similar Compounds:
- 1-(4,5-Dimethoxy-2-nitrophenyl)ethanol
- 1-Aryl-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinolines
- 3-(Furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline
Comparison: Compared to these similar compounds, this compound stands out due to its specific substitution pattern and the presence of both methoxy and nitro groups. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Eigenschaften
| 33130-18-6 | |
Molekularformel |
C18H16N2O4 |
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
1-[(3,4-dimethoxy-2-nitrophenyl)methyl]isoquinoline |
InChI |
InChI=1S/C18H16N2O4/c1-23-16-8-7-13(17(20(21)22)18(16)24-2)11-15-14-6-4-3-5-12(14)9-10-19-15/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
DHTARPXBIKWQCH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)CC2=NC=CC3=CC=CC=C32)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






